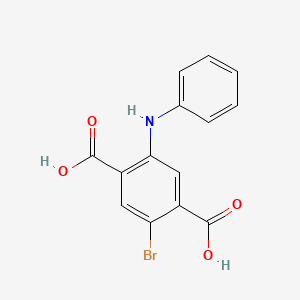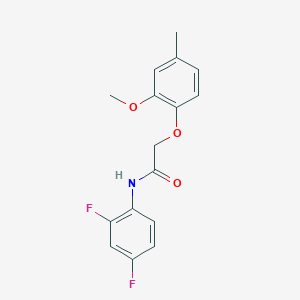
dl-Phenylalanine, N-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dl-Phenylalanine, N-benzyl-: is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of a benzyl group at the nitrogen atom of the phenylalanine molecule. Phenylalanine itself is a precursor for various neurotransmitters and is crucial in protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dl-Phenylalanine, N-benzyl- typically involves the benzylation of phenylalanine. One common method is the reaction of phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous-alcoholic medium .
Industrial Production Methods: On an industrial scale, the production of dl-Phenylalanine, N-benzyl- can involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: dl-Phenylalanine, N-benzyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The benzyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of dl-Phenylalanine, N-benzyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive processes . The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparación Con Compuestos Similares
L-Phenylalanine: An isomer of phenylalanine used in protein synthesis.
D-Phenylalanine: Another isomer with potential analgesic properties.
N-Benzylglycine: A similar compound with a benzyl group attached to glycine.
Uniqueness: dl-Phenylalanine, N-benzyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitters sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(benzylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJVCRQCUYKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
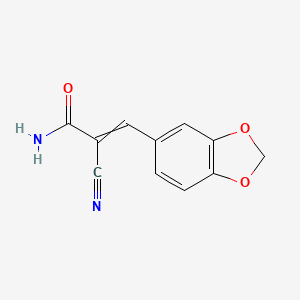

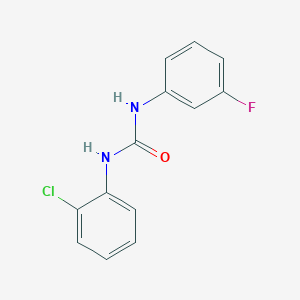


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
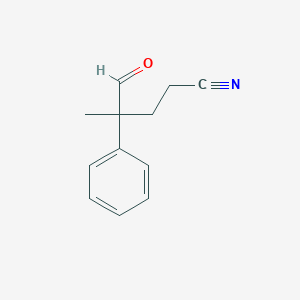
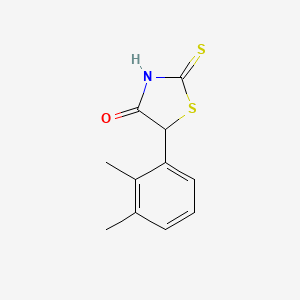
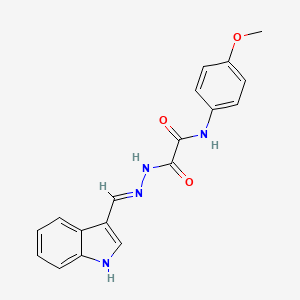
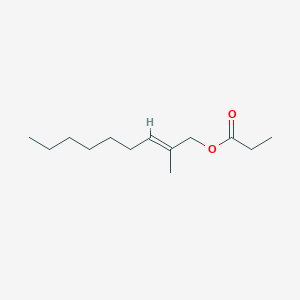

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)
